BenchChemオンラインストアへようこそ!

7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride

Solubility Enhancement Salt Formation Aqueous Formulation

7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride (CAS 2230802-87-4) is a heterocyclic building block belonging to the triazolopyrimidine class, featuring a hydroxyl group at the 7-position and a carboxylic acid group at the 6-position, supplied as a hydrochloride salt. The molecular formula is C6H5ClN4O3 with a molecular weight of 216.58 g/mol.

Molecular Formula C6H5ClN4O3
Molecular Weight 216.58
CAS No. 2230802-87-4
Cat. No. B2521244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride
CAS2230802-87-4
Molecular FormulaC6H5ClN4O3
Molecular Weight216.58
Structural Identifiers
SMILESC1=C(C(=O)N2C(=N1)N=CN2)C(=O)O.Cl
InChIInChI=1S/C6H4N4O3.ClH/c11-4-3(5(12)13)1-7-6-8-2-9-10(4)6;/h1-2H,(H,12,13)(H,7,8,9);1H
InChIKeyWHJJSCSZLWERHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride (CAS 2230802-87-4): Chemical Identity and Core Characteristics for Procurement Decisions


7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride (CAS 2230802-87-4) is a heterocyclic building block belonging to the triazolopyrimidine class, featuring a hydroxyl group at the 7-position and a carboxylic acid group at the 6-position, supplied as a hydrochloride salt . The molecular formula is C6H5ClN4O3 with a molecular weight of 216.58 g/mol . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with applications in constructing kinase inhibitors, antimycobacterial agents, and xanthine oxidase inhibitors [1].

Why Generic Substitution of 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride Fails: Salt Form, Tautomerism, and Reactivity Differences


Direct substitution of 7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride with the free acid (CAS 4866-62-0), the 7-amino analog (CAS 89488-18-6), or the ethyl ester (CAS 52893-00-2) is not trivial. The hydrochloride salt form confers distinct aqueous solubility and stability profiles compared to the neutral free acid . Furthermore, the 7-hydroxy substituent exists predominantly as the 7-oxo tautomer (pKa 5.7), which governs hydrogen-bonding capability, ionization state at physiological pH, and reactivity in nucleophilic acyl substitution reactions [1]. These physicochemical differences translate into measurable variations in coupling efficiency, solubility, and formulation compatibility, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride vs. Closest Analogs


Aqueous Solubility Enhancement via Hydrochloride Salt Formation

The hydrochloride salt of 7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid exhibits enhanced aqueous solubility compared to the neutral free acid form . While quantitative solubility data are not publicly available for this specific compound, the general principle of hydrochloride salt formation for heterocyclic carboxylic acids is well-established: protonation of the nitrogen atoms in the triazolopyrimidine core increases polarity and hydration, leading to improved dissolution rates . The free acid form (CAS 4866-62-0) has a predicted density of 2.02 g/cm³ and a predicted pKa of -1.98, indicating strong acidity that may lead to variable solubility depending on pH and counterion presence . In contrast, the hydrochloride salt provides a consistent, pre-protonated form that dissolves readily in aqueous media, a critical advantage for biological assay preparation and aqueous-phase synthetic transformations.

Solubility Enhancement Salt Formation Aqueous Formulation

Purity and Physical Form Consistency for Reproducible Research

The target compound is supplied as a solid with a minimum purity specification of 95%, as documented by AKSci . The solid physical form at 20°C facilitates accurate weighing and handling, reducing hygroscopicity concerns that may affect the free acid or other salt forms . In contrast, the free acid (CAS 4866-62-0) and the 7-amino analog (CAS 89488-18-6) are often offered at variable purities across vendors, with less standardized physical form documentation. The defined purity threshold of ≥95% for the hydrochloride salt provides a reliable baseline for stoichiometric calculations in synthetic applications and concentration-response assays.

Purity Physical Form Quality Control

Free Acid Equivalent Content for Stoichiometric Accuracy

The hydrochloride salt (MW 216.58 g/mol) contains 83.2% free acid equivalent (180.12 g/mol / 216.58 g/mol) . This quantitative difference is critical for researchers who require precise stoichiometric ratios in chemical reactions or biological dosing. When substituting the hydrochloride salt for the free acid, a correction factor of 1.202 must be applied to achieve equivalent molar amounts of the active triazolopyrimidine species. Failure to account for this difference can lead to 20.2% under-dosing in biological assays or incorrect reactant ratios in synthetic protocols.

Molecular Weight Free Acid Equivalent Dosage Calculation

Tautomeric Identity and Ionization State Governed by 7-Oxo/7-Hydroxy Equilibrium

The 7-hydroxy substituent in triazolopyrimidines exists predominantly as the 7-oxo tautomer (4H-7-oxo form), as confirmed by potentiometric titration and spectroscopic studies [1]. The pKa of the 7-oxo tautomer is 5.7 (18°C, water), indicating that the compound is predominantly ionized at physiological pH (7.4), which influences both solubility and target binding [1]. In contrast, the 7-amino analog (CAS 89488-18-6) lacks this oxo/hydroxy tautomerism and exhibits distinct hydrogen-bonding patterns. The hydrochloride salt of the 7-hydroxy compound provides a pre-formed cationic species that stabilizes the oxo tautomer and enhances electrophilicity at the 6-carboxylic acid group, facilitating amide bond formation in coupling reactions.

Tautomerism pKa Hydrogen Bonding

Optimal Application Scenarios for 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride Based on Differentiated Properties


Aqueous-Phase Synthesis of Triazolopyrimidine-Derived Kinase Inhibitors

The enhanced aqueous solubility of the hydrochloride salt enables direct use in water-compatible coupling reactions (e.g., HATU/DIPEA-mediated amide bond formation) without pre-neutralization steps, reducing processing time and improving yield consistency. The pre-protonated form ensures uniform dissolution, critical for parallel synthesis libraries targeting kinase ATP-binding pockets where the 7-oxo tautomer mimics the purine scaffold [1].

In Vitro Biological Assay Preparation Requiring Defined Ionization State

With a confirmed pKa of 5.7 [1], the 7-oxo tautomer is predominantly ionized at physiological pH 7.4, ensuring consistent solubility and target engagement in enzyme inhibition assays (e.g., xanthine oxidase, DHFR). The hydrochloride salt provides the compound in a reproducible protonation state, eliminating pH adjustment variability that occurs with the free acid. The defined purity of ≥95% supports accurate IC50 determination.

Building Block for Antimycobacterial and Anti-Inflammatory Lead Optimization

The triazolopyrimidine-6-carboxylic acid scaffold has demonstrated potent antimycobacterial activity (92% M. tuberculosis growth inhibition at 6.25 µg/mL for 7-oxo-2-CF3 derivative) [2]. The hydrochloride salt serves as a key intermediate for synthesizing fluorinated and substituted analogs, where the 6-carboxylic acid group is essential for target binding. The free acid equivalent content of 83.2% must be factored into stoichiometric calculations to ensure correct molar ratios in SAR studies.

Preclinical Formulation Development for Poorly Soluble Triazolopyrimidine Leads

When triazolopyrimidine drug candidates exhibit poor aqueous solubility, the hydrochloride salt of the 6-carboxylic acid intermediate can be used as a reference standard for solubility enhancement strategies. The improved aqueous solubility of the salt form provides a benchmark for evaluating formulation approaches such as co-solvent systems, cyclodextrin complexation, or lipid-based delivery. The solid physical form facilitates accurate weighing for formulation screening.

Quote Request

Request a Quote for 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.